molecular formula C7H6Br2O B1589524 3,4-Dibromoanisole CAS No. 62415-74-1

3,4-Dibromoanisole

Cat. No.: B1589524
CAS No.: 62415-74-1
M. Wt: 265.93 g/mol
InChI Key: NTZLWIFNHUJNJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromoanisole can be synthesized through the bromination of anisole. The process involves the introduction of bromine atoms into the anisole molecule. One common method is the reaction of anisole with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or acetic acid at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where anisole and bromine are introduced in a controlled manner. The use of vapor-phase bromination has also been explored to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromoanisole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atoms can be reduced to form anisole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

3,4-Dibromoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dibromoanisole involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can influence the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromoanisole is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a unique balance of reactivity that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

1,2-dibromo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZLWIFNHUJNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464479
Record name 3,4-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62415-74-1
Record name 1,2-Dibromo-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62415-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-dibromo-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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